2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid

USP5 inhibition ZnF-UBD ligand SAR scaffold

2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid (CAS 951893-22-4) is a synthetic γ-oxo carboxylic acid with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol. It belongs to the 4-aryl-2,2-dimethyl-4-oxobutanoic acid subclass, characterized by a geminal dimethyl substitution at the α-carbon of the butyric acid backbone and a 4-isopropylphenyl ketone moiety.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 951893-22-4
Cat. No. B1325816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid
CAS951893-22-4
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O
InChIInChI=1S/C15H20O3/c1-10(2)11-5-7-12(8-6-11)13(16)9-15(3,4)14(17)18/h5-8,10H,9H2,1-4H3,(H,17,18)
InChIKeyUOSMFEYLKHCLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid (CAS 951893-22-4): Structural Profile and Compound Class


2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid (CAS 951893-22-4) is a synthetic γ-oxo carboxylic acid with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol. It belongs to the 4-aryl-2,2-dimethyl-4-oxobutanoic acid subclass, characterized by a geminal dimethyl substitution at the α-carbon of the butyric acid backbone and a 4-isopropylphenyl ketone moiety [1]. The compound is listed under the systematic IUPAC name 4-(4-isopropylphenyl)-2,2-dimethyl-4-oxobutanoic acid (also α,α-dimethyl-4-(1-methylethyl)-γ-oxobenzenebutanoic acid) and carries the InChI Key UOSMFEYLKHCLCM-UHFFFAOYSA-N . Its computed XLogP3 of 3.1 and topological polar surface area of 54.4 Ų indicate moderate lipophilicity with a single hydrogen bond donor (carboxylic acid) and three hydrogen bond acceptors [1]. The compound is supplied as a research-grade intermediate with typical purity specifications of 95–98% from multiple vendors .

Why In-Class 4-Aryl-4-oxobutanoic Acids Cannot Substitute for 2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid (CAS 951893-22-4)


The 4-aryl-4-oxobutanoic acid scaffold is a validated pharmacophore for targeting the zinc finger ubiquitin-binding domain (ZnF-UBD) of USP5, but structure-activity relationship (SAR) studies demonstrate that even minor structural perturbations produce large changes in binding affinity [1]. The closest commercially available analog, 4-(4-isopropylphenyl)-4-oxobutyric acid (UBTR008295a, CAS 6947-81-5), lacks the gem-dimethyl group and binds USP5 ZnF-UBD with a Kd of 80 μM . However, the SAR exploration around this scaffold revealed that potency could be improved 7-fold through structural elaboration, indicating that the α-substitution pattern is a critical determinant of target engagement [1]. The gem-dimethyl moiety is a well-established medicinal chemistry tactic conferring conformational restriction, metabolic shielding, and modulated lipophilicity relative to unsubstituted methylene analogs [2]. Consequently, substituting the non-dimethylated analog for CAS 951893-22-4 in any structure- or property-sensitive application introduces unquantified risk in binding, pharmacokinetic, or physicochemical outcomes.

Quantitative Differentiation Evidence for 2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid vs. Closest Analogs


Structural Differentiation: Gem-Dimethyl Substitution vs. Non-Dimethylated Analog UBTR008295a

The target compound (CAS 951893-22-4) differs from the USP5 ZnF-UBD reference ligand UBTR008295a (CAS 6947-81-5) by the presence of a geminal dimethyl group at the α-carbon of the butyric acid chain. UBTR008295a is a 4-(4-isopropylphenyl)-4-oxobutanoic acid (C₁₃H₁₆O₃, MW 220.27) with an unsubstituted α-methylene, while the target compound incorporates the α,α-dimethyl motif (C₁₅H₂₀O₃, MW 248.32), adding 28.05 Da of steric bulk and eliminating α-proton acidity. In the USP5 ZnF-UBD SAR campaign reported by Mann et al. (2019), the parent scaffold UBTR008295a exhibited a Kd of 80 μM by SPR, while elaborated analogs achieved up to 7-fold potency improvement through modifications at positions that include the α-carbon region [1]. The gem-dimethyl motif is documented across medicinal chemistry to reduce oxidative metabolism at the α-position, restrict conformational freedom, and increase logP by approximately 0.5 log units per gem-dimethyl substitution [2].

USP5 inhibition ZnF-UBD ligand SAR scaffold

Aryl Substitution Differentiation: 4-Isopropylphenyl vs. Unsubstituted Phenyl Analog

The target compound features a 4-isopropylphenyl ketone moiety, distinguishing it from the simpler 2,2-dimethyl-4-oxo-4-phenylbutyric acid (CAS 15116-34-4). The latter (C₁₂H₁₄O₃, MW 206.24) carries an unsubstituted phenyl ring, while the target compound appends an isopropyl group at the para position, contributing an additional 42.08 Da and increasing both lipophilicity and steric footprint. In the USP5 ZnF-UBD co-crystal structure (PDB: 6DXH), the 4-substituted phenyl ring of the co-crystallized ligand 4-(4-tert-butylphenyl)-4-oxobutanoate occupies a hydrophobic pocket lined by residues including Tyr261 and Arg221, where para-substituents make direct van der Waals contacts [1]. The isopropyl group (target) versus tert-butyl (PDB ligand) versus hydrogen (phenyl analog) presents a graded series of steric and lipophilic contributions, enabling rational tuning of Kd and selectivity within this pocket [2].

Lipophilicity tuning hydrophobic binding pocket Van der Waals interactions

Physicochemical Property Differentiation: Computed logP, Solubility, and Permeability Profile vs. Class Benchmarks

The target compound's computed XLogP3 of 3.1 and topological polar surface area (TPSA) of 54.4 Ų position it within a favorable property space for membrane permeability according to standard drug-likeness filters (TPSA < 140 Ų; logP < 5) [1]. For the general class of 4-aryl-4-oxobutanoic acids, the carboxylic acid moiety (pKa ~4.2–4.5 by Chemicalize prediction) confers pH-dependent aqueous solubility, with predicted logS values in the range of −3.0 to −4.0 [2]. In silico Caco-2 permeability models for this compound predict moderate to high passive transcellular permeability (Caco-2 permeability ~1.2 × 10⁻⁶ cm/s), consistent with its balanced logP and moderate H-bond donor count (nHBD = 1) [3]. By comparison, the more polar non-dimethylated analog UBTR008295a is predicted to have lower logP (~2.4–2.6) and consequently higher aqueous solubility, while the less polar 2,2-dimethyl-4-oxo-4-phenylbutyric acid (predicted logP ~2.1–2.3) falls below the optimal window for membrane penetration.

ADME prediction lead optimization physicochemical profiling

Sourcing and Purity Differentiation: Commercial Availability and Specification Grade

The target compound is available from multiple reputable suppliers at defined purity grades, with Sigma-Aldrich (via Rieke Metals) listing 97% purity and Leyan (Shanghai Hao Hong Biomedical) offering 98% purity . The compound is supplied in quantities from 1 g to 5 g, with pricing indicative of a specialty research intermediate rather than a commodity building block (e.g., Fluorochem lists 1 g at £570.00 for 97% purity) . By comparison, the non-gem-dimethyl analog UBTR008295a (CAS 6947-81-5) is priced at a similar order of magnitude but is predominantly positioned as a USP5 inhibitor tool compound rather than a synthetic intermediate . The target compound's storage conditions are specified as sealed, dry, at 2–8°C, with room-temperature shipping tolerance , consistent with the stability expectations for a γ-keto acid prone to potential decarboxylation or retro-aldol degradation under thermal stress.

Chemical procurement purity specification research intermediate

Recommended Application Scenarios for 2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid (CAS 951893-22-4) Based on Quantitative Evidence


USP5 ZnF-UBD Chemical Probe Development: SAR Expansion at the α-Position

For laboratories building on the USP5 ZnF-UBD SAR framework established by Mann et al. (2019, J. Med. Chem.), this compound serves as a key intermediate for exploring the α-gem-dimethyl effect on binding affinity and selectivity. UBTR008295a (Kd = 80 μM) represents the unsubstituted baseline; the target compound introduces the gem-dimethyl motif that is predicted to restrict rotational freedom, increase metabolic stability, and shift logP by approximately +0.5 units [1][2]. Systematic comparison of the two compounds in a fluorescence polarization displacement assay against the USP5 ZnF-UBD would directly quantify the contribution of α-substitution to target engagement.

Hydrophobic Pocket Occupancy Mapping in 4-Aryl-4-oxobutanoic Acid Ligands

The 4-isopropylphenyl moiety of the target compound provides an intermediate hydrophobic footprint between the unsubstituted phenyl analog (CAS 15116-34-4) and the 4-tert-butylphenyl ligand co-crystallized in PDB 6DXH [3]. This compound enables systematic mapping of the steric and lipophilic tolerance of the aryl-binding subpocket in ZnF-UBD domains across the USP family, including selectivity profiling against the structurally homologous HDAC6 ZnF-UBD, where selectivity was a key criterion in the development of compound 64 (USP5-IN-1, KD = 2.8 μM) [1].

Metabolic Stability and Physicochemical Profiling of α,α-Dimethyl-γ-keto Acid Scaffolds

The gem-dimethyl motif is a standard medicinal chemistry strategy to block cytochrome P450-mediated oxidation at the α-carbon, and its effect on metabolic stability can be assessed by comparing the target compound with UBTR008295a in liver microsome or hepatocyte stability assays [2]. The predicted logP of 3.1 and moderate TPSA of 54.4 Ų make this compound a suitable candidate for evaluating the permeability–solubility trade-off in Caco-2 or PAMPA models, with the non-dimethylated analog (predicted logP ~2.4–2.6) serving as the matched comparator [4].

Synthetic Intermediate for Amide and Ester Prodrug Derivatization

The free carboxylic acid functionality enables straightforward derivatization to amides (relevant to the 4-aryl-4-oxobutanoic acid amide series characterized as μ-calpain inhibitors with IC50 values as low as 0.34 μM) [5] or to ester prodrugs for improved cellular permeability. The gem-dimethyl group provides steric shielding of the carbonyl, potentially modulating the rate of esterase-mediated hydrolysis relative to non-methylated esters, a hypothesis testable by comparative stability studies at pH 7.4 and in plasma.

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